
L-Isoleucyl-L-lysyl-L-leucyl-L-leucyl-L-isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucyl-L-lysyl-L-leucyl-L-leucyl-L-isoleucine is a peptide composed of five amino acids: L-isoleucine, L-lysine, L-leucine, L-leucine, and L-isoleucine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-lysyl-L-leucyl-L-leucyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-isoleucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-lysine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-leucine, L-leucine, and L-isoleucine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucyl-L-lysyl-L-leucyl-L-leucyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like L-lysine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: This reaction can occur at the amino or carboxyl termini of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like carbodiimides (e.g., EDC) can facilitate substitution reactions.
Major Products Formed
Oxidation: Modified peptides with oxidized side chains.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptides with substituted functional groups at the termini.
Wissenschaftliche Forschungsanwendungen
L-Isoleucyl-L-lysyl-L-leucyl-L-leucyl-L-isoleucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic uses, such as antimicrobial or anticancer agents.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of L-Isoleucyl-L-lysyl-L-leucyl-L-leucyl-L-isoleucine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely depending on the peptide’s structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucyl-L-isoleucine: A dipeptide with similar amino acid composition but shorter chain length.
L-Isoleucyl-L-leucine: Another dipeptide with a different sequence of the same amino acids.
L-Leucyl-L-leucyl-L-isoleucine: A tripeptide with a similar sequence but lacking L-lysine.
Uniqueness
L-Isoleucyl-L-lysyl-L-leucyl-L-leucyl-L-isoleucine is unique due to its specific sequence and the presence of L-lysine, which can impart distinct biological activities and chemical properties compared to other similar peptides.
Eigenschaften
CAS-Nummer |
157849-46-2 |
|---|---|
Molekularformel |
C30H58N6O6 |
Molekulargewicht |
598.8 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C30H58N6O6/c1-9-19(7)24(32)29(40)33-21(13-11-12-14-31)26(37)34-22(15-17(3)4)27(38)35-23(16-18(5)6)28(39)36-25(30(41)42)20(8)10-2/h17-25H,9-16,31-32H2,1-8H3,(H,33,40)(H,34,37)(H,35,38)(H,36,39)(H,41,42)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
MDISFAGVYPGSNC-HUVRVWIJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B12563401.png)
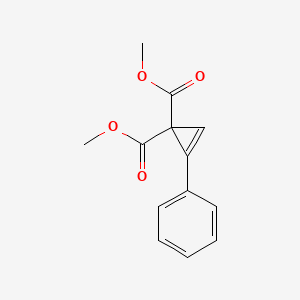

![(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone](/img/structure/B12563435.png)
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)

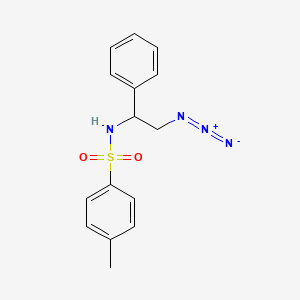
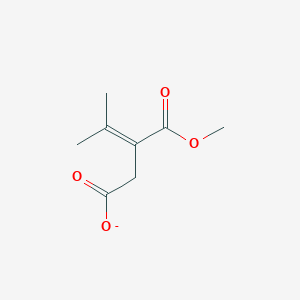
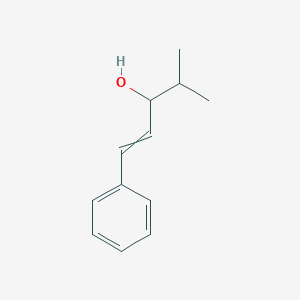
![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
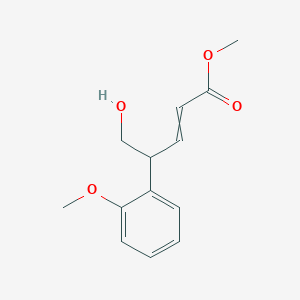
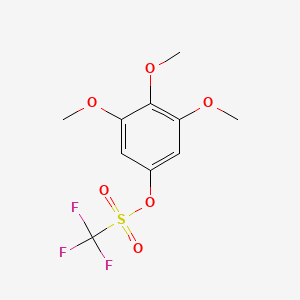
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
